

ML352: A Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML352 is a potent and selective, noncompetitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] This property makes it an invaluable research tool for investigating the role of cholinergic signaling in a variety of neurological processes and disease states. This document provides a comprehensive technical overview of **ML352**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neuroscience research.

Introduction to ML352

ML352 emerged from a high-throughput screen for novel inhibitors of CHT.[1][2] It represents a distinct chemical class from the classical competitive CHT inhibitor, hemicholinium-3 (HC-3).[1] [2] Its noncompetitive mechanism of action offers unique advantages for studying cholinergic function, particularly in conditions of high extracellular choline concentration.[1][2] Pharmacokinetic studies have demonstrated that **ML352** has significant central nervous system (CNS) penetration, making it suitable for in vivo studies.[1][2]

Mechanism of Action

ML352 acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2] This means it does not compete with choline for the same binding site. Instead, it is believed to



bind to an allosteric site on the transporter, changing its conformation and thereby reducing the maximal rate of choline uptake (Vmax) without significantly affecting the transporter's affinity for choline (Km).[1][2] This allosteric interaction also reduces the apparent density of HC-3 binding sites.[1][2] Recent cryogenic electron microscopy (cryo-EM) structures of human CHT1 in complex with **ML352** have revealed that it binds to the external surface of the transporter, distinct from the substrate-binding pocket, locking it in an inward-open conformation.[3]

The inhibition of CHT by **ML352** leads to a reduction in the uptake of choline into presynaptic cholinergic neurons. Since choline uptake is the rate-limiting step for the synthesis of acetylcholine (ACh), **ML352** effectively decreases the amount of ACh available for vesicular release.[1][2] This allows researchers to probe the functional consequences of diminished cholinergic signaling in various neural circuits.

Quantitative Data

The following tables summarize the key quantitative parameters of **ML352**, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of ML352

Parameter	Value	Species/System	Reference
Ki (Choline Uptake Inhibition)	92 ± 2.8 nM	Human CHT (hCHT LV-AA) in HEK 293 cells	[1]
Ki (Choline Uptake Inhibition)	172 ± 12 nM	Mouse forebrain synaptosomes	[2]
Ki ([3H]HC-3 Binding Inhibition)	128.6 ± 15.3 nM	Membranes from hCHT transfected cells	[1]
IC50 (Choline Uptake Inhibition)	168.6 ± 49.4 nM	Human CHT1	[3]

Table 2: Selectivity of ML352



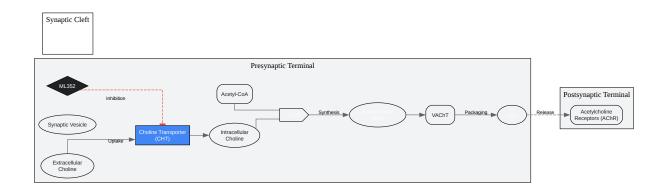
Target	% Inhibition at 10 μM ML352	Reference
Dopamine Transporter (DAT)	No significant inhibition	[1]
Serotonin Transporter (SERT)	No significant inhibition	[1]
Norepinephrine Transporter (NET)	12%	[1]
Acetylcholinesterase (AChE)	No significant inhibition	[1][2][4]
Choline Acetyltransferase (ChAT)	No significant inhibition	[1][2][4]
Adrenergic α1A	23%	[1]
Histamine H1	37%	[1]

A comprehensive off-target screening against a panel of 68 G-protein coupled receptors, ion channels, and transporters revealed minimal activity at concentrations significantly higher than its CHT inhibitory potency.[2]

Signaling Pathways and Experimental Workflows Signaling Pathway of Cholinergic Neurotransmission and ML352 Inhibition

The following diagram illustrates the key steps in cholinergic neurotransmission at the presynaptic terminal and the point of intervention by **ML352**.





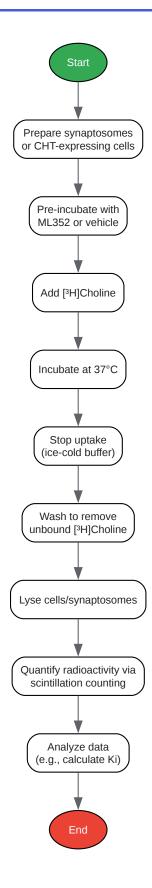
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Caption: ML352 noncompetitively inhibits the choline transporter (CHT).

Experimental Workflow for [3H]Choline Uptake Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of **ML352** on choline uptake using radiolabeled choline.





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